(2S,3R)-2-Methyl-3-phenyl-4-nitrobutanal is a chiral compound that belongs to the class of nitrobutanals, which are characterized by the presence of a nitro group attached to a butanal structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and biological activities.
The compound can be synthesized through various organic reactions involving chiral intermediates. Research has shown that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and analgesic properties, making them of interest in pharmaceutical development .
(2S,3R)-2-Methyl-3-phenyl-4-nitrobutanal is classified as:
The synthesis of (2S,3R)-2-Methyl-3-phenyl-4-nitrobutanal can be achieved through several methods, including:
For example, a typical synthesis pathway might involve the initial formation of a Michael adduct followed by oxidation and subsequent reduction steps to yield the desired aldehyde. Specific reaction conditions such as temperature, solvent choice, and catalyst types are critical for optimizing yields and enantioselectivity .
(2S,3R)-2-Methyl-3-phenyl-4-nitrobutanal participates in various chemical reactions:
The reactivity of the nitro group also allows for further functionalization under specific conditions, enhancing its utility in synthetic chemistry .
The mechanism of action for (2S,3R)-2-Methyl-3-phenyl-4-nitrobutanal primarily involves its interactions at the molecular level with biological targets:
In vitro studies have demonstrated that certain derivatives exhibit significant inhibitory activity against COX enzymes with IC50 values indicating their potency .
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure and purity of synthesized compounds .
(2S,3R)-2-Methyl-3-phenyl-4-nitrobutanal has several scientific uses:
Chiral nitrobutanals represent an emerging class of bioactive molecules with significant potential in anti-inflammatory therapeutics. These compounds feature a strategically positioned nitro group and chiral centers that confer stereoselective bioactivity. The (2S,3R)-2-Methyl-3-phenyl-4-nitrobutanal exemplifies this scaffold, incorporating a phenyl substituent that enhances target binding affinity. Nitrobutanal derivatives are synthesized via organocatalytic Michael addition reactions, a powerful carbon-carbon bond-forming methodology enabling precise stereocontrol [2]. This synthetic versatility allows medicinal chemists to explore diverse pharmacophoric arrangements essential for bioactivity optimization.
Contemporary research demonstrates that chiral nitrobutanals exhibit potent inhibitory effects on key inflammatory mediators. For instance, structurally analogous compounds like (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal demonstrate significant in vitro cyclooxygenase-2 (cyclooxygenase-2) inhibition (IC~50~ = 0.74 µM) and 5-lipoxygenase (5-lipoxygenase) blockade [2]. The inherent electrophilicity of the nitro group facilitates critical hydrogen-bonding interactions with enzyme active sites, while the chiral environment ensures selective orientation within biological targets. This stereochemical precision differentiates nitrobutanals from traditional nonsteroidal anti-inflammatory drugs, offering improved molecular recognition profiles and reduced off-target effects.
Table 1: Bioactivity Profile of Representative Chiral Nitrobutanal Derivatives
Compound | COX-2 IC~50~ (µM) | 5-LOX Inhibition | Reference |
---|---|---|---|
FM4 (Butanal) | 0.74 | Potent | [2] |
FM10 (Acid) | 0.69 | Potent | [2] |
FM12 (Acid) | 0.18 | Potent | [2] |
The therapeutic rationale for developing (2S,3R)-2-Methyl-3-phenyl-4-nitrobutanal centers on concurrent inhibition of cyclooxygenase-2 and 5-lipoxygenase enzymes – pivotal nodes in the arachidonic acid cascade. Traditional nonsteroidal anti-inflammatory drugs non-selectively inhibit cyclooxygenase isoforms, causing gastrointestinal complications via cyclooxygenase-1 suppression and cardiovascular risks from thromboxane-prostacyclin imbalance [3]. Selective cyclooxygenase-2 inhibitors ("coxibs") mitigate gastrointestinal damage but elevate cardiovascular risk due to unoppressed thromboxane activity and reduced prostaglandin I~2~ synthesis [6]. Crucially, inhibition of either pathway alone may shunt arachidonic acid metabolism toward alternative pro-inflammatory mediators (e.g., leukotrienes via 5-lipoxygenase), perpetuating inflammation [3].
Dual cyclooxygenase-2/5-lipoxygenase inhibitors like nitrobutanal derivatives circumvent these limitations by:
The nitrobutanal scaffold demonstrates intrinsic advantages for dual inhibition thermodynamics. Oxidation to carboxylic acid derivatives (e.g., FM7-FM12) enhances target residence time through ionic interactions with basic residues in enzyme binding pockets. Compound FM12 exemplifies this, achieving exceptional cyclooxygenase-2 inhibition (IC~50~ = 0.18 µM) through optimal positioning within the cyclooxygenase-2 catalytic domain [2]. Molecular dynamics simulations confirm that the nitro group coordinates with Leu~384~ and Tyr~385~ in cyclooxygenase-2, while the phenyl ring engages in π-π stacking with His~90~ in 5-lipoxygenase – interactions essential for balanced enzymatic blockade [2] [6].
Table 2: Thermodynamic Advantages of Dual Cyclooxygenase-2/5-Lipoxygenase Inhibition
Parameter | Traditional NSAIDs | Selective COX-2 Inhibitors | Dual Inhibitors |
---|---|---|---|
GI Toxicity Risk | High | Low | Low |
CV Toxicity Risk | Moderate | High | Low |
Leukotriene Suppression | Absent | Absent | Present |
AA Metabolic Shunting | Significant | Significant | Minimal |
The (2S,3R) stereochemical configuration of 2-Methyl-3-phenyl-4-nitrobutanal confers distinctive three-dimensional pharmacophore geometry essential for target engagement. This specific chirality positions the nitro group perpendicular to the phenyl ring plane, creating an optimal spatial arrangement for simultaneous hydrogen bonding with cyclooxygenase-2's secondary pocket and hydrophobic filling of 5-lipoxygenase's substrate channel [2]. Molecular docking analyses reveal that inversion to (2R,3S) enantiomers diminishes binding by 3.7 kcal/mol in cyclooxygenase-2 complexes due to steric clash with Val~349~ [2].
The methyl substituent at C2 exerts critical steric influence on conformational dynamics. Nuclear magnetic resonance studies of diastereomeric analogs demonstrate that 2-methylation restricts C3-C4 bond rotation, locking the nitro group in a pseudo-axial orientation that enhances enzyme access [2]. This conformational constraint differentiates the molecule from flexible aliphatic nitro compounds, reducing entropic penalties upon target binding. Oxidation state modulation further fine-tunes bioactivity: aldehyde derivatives exhibit moderate potency, while corresponding carboxylic acids (e.g., FM10, FM12) show enhanced activity due to:
Table 3: Stereochemical Influence on Binding Interactions
Stereocenter | Target Interaction | Consequence of Configuration Change |
---|---|---|
C2 (S) | Methyl group orientation toward Val~349~ hydrophobic pocket | (R)-configuration causes steric clash reducing affinity by 89% |
C3 (R) | Phenyl ring π-stacking with His~90~ (5-LOX) | (S)-configuration disrupts ring coplanarity, increasing K~i~ 3.2-fold |
C4 | Nitro group coordination to Leu~384~ (COX-2) | Stereoinversion impeded by C2-methyl lock |
The phenyl ring at C3 serves dual electronic and steric functions: its electron density modulates nitro group polarization, while its bulk constrains rotation about the C2-C3 bond. Quantum mechanical calculations indicate the (2S,3R) isomer adopts a 1.7 kcal/mol lower energy conformation than (2S,3S) analogs due to reduced van der Waals strain between the phenyl ortho-hydrogens and C4 nitro oxygen [2]. This energy difference translates to enhanced population of the bioactive conformation in solution, explaining the superior in vivo efficacy observed in phenyl-containing derivatives compared to aliphatic variants. The structural insights derived from this configuration provide a blueprint for developing next-generation dual inhibitors with optimized target residence times and metabolic stability.
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5